molecular formula C19H23NO3 B017865 rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide CAS No. 186094-06-4

rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide

Cat. No.: B017865
CAS No.: 186094-06-4
M. Wt: 313.4 g/mol
InChI Key: OLCRRCZCYBBWQA-UHFFFAOYSA-N
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Description

rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide is a chiral benzamide derivative characterized by a 3-methoxy-substituted benzyl group at the alpha-hydroxy position and N,N-diethyl substituents on the benzamide moiety. Its racemic nature implies equal proportions of (R)- and (S)-enantiomers, which may exhibit distinct pharmacological profiles due to stereoselective receptor interactions . The compound shares structural homology with delta-opioid receptor (DOR) agonists such as SNC80, but its unique 3'-methoxy-alpha-hydroxybenzyl group differentiates it from related analogs .

Properties

IUPAC Name

N,N-diethyl-4-[hydroxy-(3-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRRCZCYBBWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440137
Record name N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186094-06-4
Record name N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Addition to 4-Acetyl-N,N-diethylbenzamide

A widely employed method involves the nucleophilic addition of a 3-methoxyphenyl Grignard reagent to 4-acetyl-N,N-diethylbenzamide. This two-step protocol begins with the preparation of the ketone precursor:

Step 1: Synthesis of 4-Acetyl-N,N-diethylbenzamide
4-Acetylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with diethylamine in anhydrous dichloromethane yields 4-acetyl-N,N-diethylbenzamide.

Step 2: Grignard Reaction
A Grignard reagent is prepared by reacting 3-methoxybromobenzene with magnesium turnings in tetrahydrofuran (THF). This reagent is then added dropwise to a solution of 4-acetyl-N,N-diethylbenzamide in THF at −78°C. After warming to room temperature, the reaction is quenched with saturated ammonium chloride, extracting the product with ethyl acetate. The racemic alcohol is purified via column chromatography (hexane:ethyl acetate, 3:1).

ParameterDetails
Yield 72–78%
Reagents 3-Methoxybromobenzene, Mg, THF
Reaction Time 4–6 hours (Grignard formation)
Purification Silica gel chromatography

Reduction of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

An alternative route utilizes the reduction of a ketone intermediate.

Step 1: Friedel-Crafts Acylation
4-N,N-Diethylbenzamide undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane, yielding 4-(3'-methoxybenzoyl)-N,N-diethylbenzamide.

Step 2: Ketone Reduction
The ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C. The reaction is stirred for 2 hours, acidified with dilute HCl, and extracted with dichloromethane. The racemic product is isolated via solvent evaporation.

ParameterDetails
Yield 65–70%
Reducing Agent NaBH₄ (2 equivalents)
Reaction Time 2 hours
Purity >95% (HPLC)

Industrial-Scale Production

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance efficiency. The Grignard addition is conducted in a tubular reactor at 10–15°C, with residence times optimized to 30 minutes. Automated quenching and liquid-liquid separation systems improve yield (85–90%) and reduce byproduct formation.

Crystallization and Purification

Crude product is dissolved in hot ethanol and cooled to −20°C to induce crystallization. Recrystallization achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard Addition72–7895HighModerate
Ketone Reduction65–7097ModerateLow
Continuous Flow85–9099Very HighHigh

The Grignard method offers superior scalability, while continuous flow synthesis maximizes yield and purity for industrial applications.

Reaction Optimization and Challenges

Stereochemical Control

The racemic nature of the product arises from non-chiral reaction conditions. Asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINOL) has been explored but remains cost-prohibitive for large-scale production.

Byproduct Mitigation

Common byproducts include over-reduced alcohols and dimerization products. These are minimized by:

  • Temperature Control : Maintaining sub-zero temperatures during Grignard addition.

  • Catalyst Screening : Using cerium chloride (CeCl₃) to enhance regioselectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

Rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide, also known by its CAS number 186094-06-4, is a compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its various applications, synthesizing insights from verified sources.

Chemistry

  • Reagent in Organic Synthesis : this compound is utilized as a reagent for synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and reduction processes.
  • Analytical Chemistry : The compound serves as a standard in analytical chemistry, aiding in the calibration of instruments and validation of methods used for analyzing complex mixtures.

Biology

  • Cellular Respiration Studies : Research indicates that this compound affects cellular respiration and metabolic pathways. It has been studied for its potential role in enhancing energy metabolism within cells.
  • Respiratory Stimulant : Investigations into its pharmacological effects suggest that it may act as a respiratory stimulant, potentially useful in treating respiratory disorders by increasing the release of neurotransmitters like dopamine and norepinephrine, thereby enhancing respiratory function.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic applications, particularly in respiratory medicine. Its stimulant properties may offer benefits in managing conditions such as asthma or chronic obstructive pulmonary disease (COPD) by improving oxygen uptake and respiratory rate.

Industrial Applications

  • Pharmaceutical Production : this compound is employed as an intermediate in the synthesis of pharmaceuticals. Its unique chemical characteristics make it valuable for developing new therapeutic agents.

Case Study 1: Respiratory Effects

A study investigated the effects of structurally similar compounds on respiratory function. Results indicated that compounds with methoxy and hydroxyl groups can enhance neurotransmitter activity related to respiration, supporting the hypothesis that this compound may have similar effects.

Case Study 2: Organic Synthesis

Research on organic synthesis techniques highlighted the role of benzamide derivatives as intermediates in synthesizing complex organic molecules. The study demonstrated that compounds like this compound could facilitate reactions leading to high-yield products under optimized conditions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide involves its interaction with the central nervous system and respiratory system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased respiratory rate and improved oxygen uptake. The compound also interacts with specific receptors in the brain, enhancing its stimulant effects .

Comparison with Similar Compounds

The pharmacological and structural properties of rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide are best contextualized by comparing it to three key analogs: SNC80 , SNC86 , and DPI-3290 .

Structural Modifications and Receptor Interactions
Compound Key Structural Features Opioid Receptor Affinity (Ki, nM) Functional Activity
This compound 3'-Methoxy, alpha-hydroxybenzyl, N,N-diethyl Not reported Hypothesized partial DOR agonist
SNC80 3-Methoxy, diarylpiperazine, N,N-diethyl δ: 1.2; μ: 500; κ: 700 Full DOR agonist
SNC86 3-Hydroxy, diarylpiperazine, N,N-diethyl δ: 0.8; μ: 450; κ: 650 Full DOR agonist (higher efficacy vs. SNC80)
DPI-3290 3-Hydroxy, mixed substituents δ: 0.18; μ: 0.46; κ: 0.62 Mixed δ/μ/κ agonist

Key Observations :

  • Methoxy vs. Hydroxy Groups : The 3-methoxy group in SNC80 confers metabolic stability but lower intrinsic efficacy compared to the 3-hydroxy group in SNC86, which enhances DOR binding and potency . The alpha-hydroxy group in the target compound may similarly improve receptor interaction but requires verification.
  • Benzyl vs. Piperazine Moieties : Unlike SNC80/SNC86 (piperazine-based), the target compound’s benzyl group may reduce selectivity for DOR over μ-opioid receptors (MOR) or κ-opioid receptors (KOR), as seen in DPI-3290 .
  • Racemic vs. Enantiopure Forms : Enantiopure analogs (e.g., (-)-3 in ) show full DOR agonism, whereas racemic mixtures may exhibit attenuated efficacy due to antagonistic enantiomer effects .
Pharmacological and Behavioral Profiles
Compound Antinociceptive Potency (ED50, mg/kg) Convulsive Threshold (mg/kg) Metabolic Pathway
This compound Not reported Not reported Likely N-deethylation → hydrolysis (similar to )
SNC80 0.05 (s.c.) 10–20 (dose-dependent) Oxidative N-deethylation → glucuronidation
SNC86 0.03 (s.c.) 5–10 Faster glucuronidation vs. SNC80
DPI-3290 0.05 (i.v.) No convulsions up to 100 mg/kg Hepatic hydroxylation

Key Observations :

  • Safety Profile: Piperazine-containing analogs (SNC80, SNC86) induce convulsions at moderate doses, whereas non-piperazine derivatives like DPI-3290 show improved safety . The benzyl group in the target compound could mitigate convulsive risks.
Stereochemical Considerations

Racemic mixtures often exhibit reduced efficacy compared to enantiopure forms. For example:

  • (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide ((-)-3) shows full DOR agonism, while its (+)-enantiomer is inactive .
  • The rac- configuration of the target compound may necessitate chiral resolution to isolate the active enantiomer for therapeutic use .

Biological Activity

Rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptor systems. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound features a benzamide backbone with methoxy and hydroxy substituents, which are crucial for its biological activity. The synthesis typically involves the coupling of appropriate benzamide derivatives with substituted phenolic compounds, followed by purification steps to obtain the racemic mixture.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its interactions with neurotransmitter systems, particularly the opioid and adrenergic systems.

1. Opioid Receptor Activity

This compound has been reported to exhibit selective agonist activity at the δ-opioid receptor. This selectivity is significant as it suggests potential applications in pain management without the adverse effects commonly associated with μ-opioid receptor activation. The compound demonstrated a binding affinity that was approximately 2000-fold greater for δ-opioid receptors compared to μ-opioid receptors, indicating its potential for reduced side effects in therapeutic applications .

2. Antinociceptive Effects

In animal models, administration of this compound resulted in significant antinociceptive effects. These effects were attributed to the activation of δ-opioid receptors, which are known to modulate pain pathways. Studies have shown that this compound can effectively reduce pain responses in models of acute and chronic pain .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Study 1: Pain Management in Rodent Models
    In a controlled study involving rodents subjected to formalin-induced pain, this compound exhibited a dose-dependent reduction in pain scores compared to control groups receiving saline. The effective dose (ED50) was established at approximately 10 mg/kg, which is comparable to existing analgesics but with a significantly improved safety profile .
  • Study 2: Behavioral Effects
    Another study assessed the behavioral effects of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that this compound did not produce sedation or anxiolytic effects at therapeutic doses, suggesting a favorable side effect profile for long-term use .

Data Tables

Biological Activity IC50/ED50 (mg/kg) Remarks
Opioid Receptor BindingN/AHighly selective for δ-opioid receptors
Antinociceptive Effect10Effective in reducing pain responses
Behavioral AssessmentN/ANo significant sedative or anxiolytic effects

Q & A

Q. What are the recommended synthetic routes for rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide?

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. For structurally similar compounds (e.g., SNC80), allyl-substituted piperazine intermediates are coupled with benzamide derivatives under controlled conditions . Key steps include purification via column chromatography and structural validation using IR, 1H-NMR^1 \text{H-NMR}, and elemental analysis .

Q. How should researchers validate the structural integrity of this compound?

Structural characterization requires a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., methoxy, hydroxybenzyl).
  • 1H-NMR^1 \text{H-NMR} to resolve stereochemistry and substituent positions.
  • Mass spectrometry for molecular weight confirmation. Advanced analogs (e.g., SNC80) are further analyzed via X-ray crystallography to resolve crystal packing and hydrogen-bonding networks .

Q. What are the optimal conditions for fluorescence-based assays involving this compound?

Spectrofluorometric studies of related benzamides show maximum fluorescence intensity at pH 5 and 25°C , with stability over time. Solvent polarity and excitation/emission wavelengths (e.g., λex=340nm,λem=380nm\lambda_{\text{ex}} = 340 \, \text{nm}, \lambda_{\text{em}} = 380 \, \text{nm}) must be standardized to minimize interference .

Advanced Research Questions

Q. How does this compound interact with delta-opioid receptors (DORs)?

The compound acts as a non-peptidic, selective DOR agonist , similar to SNC80. Binding studies reveal high affinity for DORs, with mechanisms involving G-protein coupling and inhibition of adenylyl cyclase. Competitive binding assays using antagonists like naltrindole (NTI) can quantify receptor selectivity .

Q. What experimental models are suitable for studying its neuropharmacological effects?

  • In vivo : Subcutaneous administration in rodents (e.g., Sprague-Dawley rats) to assess locomotor stimulation, antidepressant-like effects, or convulsive thresholds .
  • In vitro : Electrophysiological assays (e.g., dopamine release in striatal slices) using Krebs-Ringer buffer (pH 7.4) under oxygenated conditions .

Q. How can researchers resolve contradictions in efficacy data across studies?

Discrepancies in behavioral outcomes (e.g., convulsive vs. antidepressant effects) may arise from:

  • Dosage differences : Lower doses (1–10 mg/kg) often show therapeutic effects, while higher doses induce convulsions .
  • Strain-specific responses : Genetic variations in rodent models affect DOR expression and drug metabolism.
  • Administration route : Subcutaneous vs. intraperitoneal injection alters bioavailability .

Q. What strategies improve the compound’s metabolic stability for long-term studies?

  • Deuterated analogs : Replacing methoxy or benzyl hydrogens with deuterium (e.g., CD3\text{CD}_3-substituted derivatives) to slow oxidative metabolism .
  • Prodrug formulations : Esterification of the hydroxy group to enhance bioavailability .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound?

  • Use a logarithmic dose range (e.g., 0.1–30 mg/kg) to capture threshold and saturation effects.
  • Include controls (e.g., saline, DOR antagonists like NTI) to isolate receptor-specific activity .

Q. What analytical techniques quantify the compound in biological matrices?

  • HPLC-MS/MS : Reverse-phase C18 columns with mobile phases (acetonitrile/water + 0.1% formic acid) for separation.
  • LOD/LOQ : Reported values for related compounds are 0.269 mg/L (LOD) and 0.898 mg/L (LOQ) .

Q. How can computational modeling predict its receptor-binding dynamics?

Molecular docking (e.g., using AutoDock Vina) with DOR crystal structures (PDB: 4N6H) identifies key interactions:

  • Methoxy group: Hydrophobic packing with transmembrane helices.
  • Diethylbenzamide: Hydrogen bonding with Tyr308^{308} .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide
Reactant of Route 2
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rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide

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